4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide 4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034449-10-8
VCID: VC6599595
InChI: InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25)
SMILES: C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48

4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

CAS No.: 2034449-10-8

Cat. No.: VC6599595

Molecular Formula: C21H21N3O2S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide - 2034449-10-8

Specification

CAS No. 2034449-10-8
Molecular Formula C21H21N3O2S
Molecular Weight 379.48
IUPAC Name 4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Standard InChI InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25)
Standard InChI Key JKUFVKHPVBVIOB-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4

Introduction

Synthesis Pathways

The synthesis of similar compounds often involves multi-step reactions, including:

  • Preparation of Substituted Benzamides:

    • Benzoyl chloride derivatives react with amines (e.g., morpholine) under basic conditions to form benzamides.

  • Functionalization of Pyridine Rings:

    • Pyridine derivatives are functionalized at specific positions using halogenation or coupling reactions (e.g., Suzuki coupling) to introduce thiophene groups.

  • Final Coupling Step:

    • The benzamide and pyridine-thiophene moieties are linked via alkylation or reductive amination.

These steps require precise control of reaction conditions to ensure regioselectivity and high yields.

Analytical Characterization

Compounds like this are characterized using advanced techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • IR Spectroscopy: To identify functional groups, such as amides and aromatic rings.

  • X-ray Crystallography: Occasionally used to determine the three-dimensional structure.

Medicinal Chemistry

Heterocyclic compounds containing pyridine and thiophene rings are widely studied for their biological activities:

  • Anti-inflammatory Activity:

    • Compounds with similar structures have shown inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

  • Anticancer Potential:

    • Benzamide derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific receptors or enzymes .

  • Antimicrobial Properties:

    • The thiophene ring is a known pharmacophore for antimicrobial agents, enhancing membrane permeability in pathogens .

Molecular Docking Studies

In silico studies predict that such compounds can bind effectively to biological targets due to their planar aromatic systems and hydrogen bond donors/acceptors, making them promising candidates for further optimization .

Comparative Data Table

Property/FeatureObservations/Details
Molecular WeightEstimated based on molecular formula
Key Functional GroupsMorpholine, benzamide, pyridine-thiophene
Synthetic FeasibilityMulti-step synthesis with moderate complexity
Biological Activities ExploredAnti-inflammatory, anticancer, antimicrobial
Analytical Techniques UsedNMR, MS, IR, X-ray crystallography

Research Gaps and Future Directions

  • Experimental Validation:

    • Biological activity needs experimental confirmation through in vitro and in vivo studies.

  • Structure Optimization:

    • Modifications to the thiophene or morpholine groups could enhance activity or reduce toxicity.

  • Pharmacokinetics and ADME Studies:

    • Absorption, distribution, metabolism, and excretion profiles must be evaluated for drug development.

  • Docking Studies Expansion:

    • Further computational studies could identify additional therapeutic targets.

This compound represents a promising scaffold in medicinal chemistry due to its structural features and potential biological activities. Further research is essential to fully realize its applications in drug discovery programs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator